molecular formula C13H15NO2 B1627744 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 928707-70-4

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1627744
CAS RN: 928707-70-4
M. Wt: 217.26 g/mol
InChI Key: HYTAYHVZIPWDQJ-UHFFFAOYSA-N
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Description

“5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 928707-70-4 . It has a molecular weight of 217.27 . The IUPAC name for this compound is 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid” is 1S/C13H15NO2/c1-4-9-5-6-11-10(7-9)8(2)12(13(15)16)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are known for their biological activities and are often used in the development of treatments for various diseases. While specific data on “5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid” is not readily available, indole compounds in general have been applied in cancer therapy, microbial infection treatment, and managing different disorders .

Antiviral Agents

Some indole derivatives have been investigated for their antiviral properties against a range of RNA and DNA viruses. The structure of “5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid” suggests potential for similar research applications .

Synthesis of Natural Products

Indoles are used as reactants in the total synthesis of natural products such as alkaloids. For example, they have been utilized in synthesizing analogs of marine natural products and pyrrolizidine alkaloids .

Agricultural Chemistry

Indole compounds have been explored for their herbicidal activities as antagonists to plant auxin receptors. This indicates a possible application in designing environmentally friendly herbicides .

properties

IUPAC Name

5-ethyl-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-9-5-6-11-10(7-9)8(2)12(13(15)16)14(11)3/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTAYHVZIPWDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586480
Record name 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928707-70-4
Record name 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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